Cas no 1223801-78-2 (1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro4.6undec-3-ene-2-thione)

1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro4.6undec-3-ene-2-thione structure
1223801-78-2 structure
商品名:1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro4.6undec-3-ene-2-thione
CAS番号:1223801-78-2
MF:C24H25FN2OS
メガワット:408.531508207321
CID:5981798
PubChem ID:50743895

1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro4.6undec-3-ene-2-thione 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro4.6undec-3-ene-2-thione
    • AKOS004915610
    • 1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
    • (3,4-dimethylphenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone
    • 1223801-78-2
    • F6548-1528
    • (3,4-dimethylphenyl)(3-(4-fluorophenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone
    • インチ: 1S/C24H25FN2OS/c1-16-7-8-19(15-17(16)2)22(28)27-23(29)21(18-9-11-20(25)12-10-18)26-24(27)13-5-3-4-6-14-24/h7-12,15H,3-6,13-14H2,1-2H3
    • InChIKey: HLCGJGQHWHNDQN-UHFFFAOYSA-N
    • ほほえんだ: S=C1C(C2C=CC(=CC=2)F)=NC2(CCCCCC2)N1C(C1C=CC(C)=C(C)C=1)=O

計算された属性

  • せいみつぶんしりょう: 408.16716276g/mol
  • どういたいしつりょう: 408.16716276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 2
  • 複雑さ: 662
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.1
  • トポロジー分子極性表面積: 64.8Ų

1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro4.6undec-3-ene-2-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6548-1528-2μmol
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-1528-3mg
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
3mg
$63.0 2023-09-08
Life Chemicals
F6548-1528-5mg
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
5mg
$69.0 2023-09-08
Life Chemicals
F6548-1528-10mg
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
10mg
$79.0 2023-09-08
Life Chemicals
F6548-1528-15mg
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
15mg
$89.0 2023-09-08
Life Chemicals
F6548-1528-50mg
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
50mg
$160.0 2023-09-08
Life Chemicals
F6548-1528-2mg
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
2mg
$59.0 2023-09-08
Life Chemicals
F6548-1528-5μmol
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6548-1528-1mg
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
1mg
$54.0 2023-09-08
Life Chemicals
F6548-1528-20mg
1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
1223801-78-2
20mg
$99.0 2023-09-08

1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro4.6undec-3-ene-2-thione 関連文献

1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro4.6undec-3-ene-2-thioneに関する追加情報

1-(3,4-Dimethylbenzoyl)-3-(4-Fluorophenyl)-1,4-Diazaspiro[4.6]undec-3-ene-2-thione: A Comprehensive Overview

The compound with CAS No. 1223801-78-2, known as 1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom. The spiro structure in this molecule is further modified by the presence of a diazaspiro system, making it a subject of interest for researchers exploring novel heterocyclic frameworks.

Recent studies have highlighted the importance of diazaspiro compounds in drug design, particularly in the development of bioactive molecules with potential therapeutic applications. The benzoyl group attached to the spiro system introduces additional complexity to the molecule, enhancing its potential for interactions with biological targets. The fluorophenyl substituent further modulates the electronic properties of the molecule, making it a promising candidate for exploring antimicrobial, anti-inflammatory, and anticancer activities.

One of the key aspects of this compound is its ability to form hydrogen bonds due to the presence of the thione group. This feature is crucial in drug design as it can enhance the molecule's solubility and bioavailability. Recent research has focused on optimizing such properties to improve the efficacy of drug candidates. The combination of a spiro system with a thione group creates a unique environment for potential interactions with cellular targets, making this compound a valuable addition to the arsenal of bioactive molecules.

The synthesis of 1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves a multi-step process that highlights the versatility of modern organic synthesis techniques. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption.

In terms of pharmacological applications, this compound has shown promise in preclinical studies targeting various diseases. For instance, its ability to inhibit key enzymes involved in inflammatory pathways suggests its potential as an anti-inflammatory agent. Additionally, preliminary studies indicate that it may exhibit selective cytotoxicity against cancer cells, making it a candidate for further exploration in oncology research.

The structural uniqueness of this compound also makes it an attractive target for computational studies. Researchers have employed molecular docking and dynamics simulations to predict its binding affinities with various protein targets. These studies provide valuable insights into the molecular mechanisms underlying its bioactivity and guide further optimization efforts.

In conclusion, 1-(3,4-dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione represents a fascinating example of how complex molecular architectures can be harnessed for therapeutic purposes. With ongoing advancements in synthetic methodologies and computational tools, this compound is poised to play a significant role in future drug discovery efforts.

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